OCTACHLORODIBENZO-p-DIOXIN

Übersicht

Beschreibung

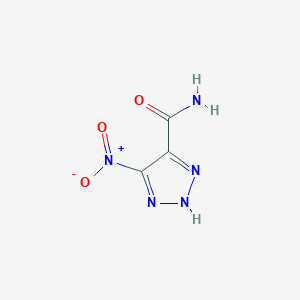

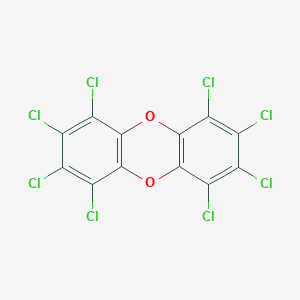

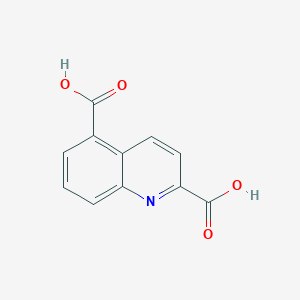

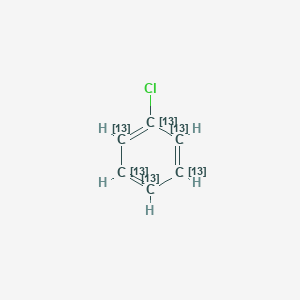

1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin ist ein polychloriertes Dibenzodioxin, das allgemein als persistenter organischer Schadstoff bekannt ist. Diese Verbindung ist hochgradig resistent gegen Umweltzersetzung durch photolytische, biologische oder chemische Prozesse. Sie ist bekannt für ihre erheblichen Auswirkungen auf die Gesundheit und die Umwelt aufgrund ihrer Persistenz, Bioakkumulation in tierischem Gewebe und Biomagnifikation in Nahrungsketten .

Herstellungsmethoden

1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin kann durch verschiedene chemische Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Chlorierung von Dibenzodioxin. Die Reaktion erfordert typischerweise ein Chlorierungsmittel wie Chlorgas oder Sulfurylchlorid, und der Prozess wird unter kontrollierten Bedingungen durchgeführt, um eine vollständige Chlorierung des Dibenzodioxin-Moleküls zu gewährleisten . Industrielle Produktionsmethoden beinhalten oft die Verwendung von Hochtemperaturprozessen und Katalysatoren, um den gewünschten Chlorierungsgrad zu erreichen.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin wurde in verschiedenen wissenschaftlichen Bereichen umfassend untersucht:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von polychlorierten Dibenzodioxinen und ihre Umweltauswirkungen zu untersuchen.

Biologie: Die Forschung konzentriert sich auf ihre toxikologischen Auswirkungen auf Lebewesen, einschließlich ihrer Rolle als Xenobiotikum und ihrer Auswirkungen auf verschiedene biologische Systeme.

Medizin: Studien untersuchen ihre potenziellen krebserregenden und endokrinen Störungen sowie ihre Auswirkungen auf die menschliche Gesundheit.

Wirkmechanismus

1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin übt seine Wirkung hauptsächlich durch Wechselwirkung mit dem Arylhydrocarbon-Rezeptor (AhR) aus. Nach Bindung an AhR aktiviert die Verbindung einen Signalweg, der zur Expression verschiedener Gene führt, die am Xenobiotika-Stoffwechsel beteiligt sind. Dies kann zur Produktion von reaktiven Sauerstoffspezies und anderen toxischen Zwischenprodukten führen, die zu seinen schädlichen Auswirkungen auf Zellen und Gewebe beitragen .

Wirkmechanismus

Biochemical Pathways

The activation of AhR by OCDD leads to changes in the biochemical pathways related to the metabolism of xenobiotics . These changes can affect various downstream effects, including the metabolism and elimination of harmful substances from the body .

Pharmacokinetics

The pharmacokinetics of OCDD, like other PCDDs, is characterized by its persistence and bioaccumulation due to its lipophilic properties . This impacts its bioavailability and overall toxicological importance .

Result of Action

The result of OCDD’s action is the activation of biochemical pathways that metabolize xenobiotics . This can lead to the elimination of harmful substances from the body . Due to its persistence and bioaccumulation, ocdd can also contribute to toxic, persistent organic pollution in the environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of OCDD. For instance, OCDD is one of the dominant dioxin congeners in smoke emissions . Its formation can also be mediated by ultraviolet light (UV) from the sun . These environmental factors can influence the distribution, persistence, and overall impact of OCDD in the environment .

Biochemische Analyse

Biochemical Properties

OCDD interacts with several biomolecules, including enzymes and proteins. It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . It also interacts with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .

Cellular Effects

OCDD mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . Its toxicity is similar to TCDD, but it is about 3000 times weaker .

Molecular Mechanism

At the molecular level, OCTACHLORODIBENZO-p-DIOXIN exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the XRE promoter region of genes it activates, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . For instance, in rats, direct exposure to TCDD, a compound similar to OCDD, causes myriad toxicities . Over time, these effects can lead to hepatotoxicity, wasting syndrome, and immune suppression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, in rats, exposure to even small amounts of TCDD, a compound similar to OCDD, can cause a myriad of toxic outcomes including hepatotoxicity, reproductive and developmental toxicity, thymic atrophy, wasting syndrome, immune suppression, and acute lethality .

Metabolic Pathways

This compound is involved in several metabolic pathways . Dioxins and dioxin-like compounds, including PCDDs, PCDFs, and PCBs, are persistent organic pollutants (POPs) that are resistant to environmental degradation. Pops can be degraded by certain microorganisms with the acquisition of a novel set of enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues . A predominance of this compound was observed with an average contribution of 90.8% to the total PCDD/F concentrations .

Vorbereitungsmethoden

1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin can be synthesized through various chemical routes. One common method involves the chlorination of dibenzo-p-dioxin. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is carried out under controlled conditions to ensure complete chlorination of the dibenzo-p-dioxin molecule . Industrial production methods often involve the use of high-temperature processes and catalysts to achieve the desired level of chlorination.

Analyse Chemischer Reaktionen

1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin ist aufgrund des hohen Chlorierungsgrades relativ unreaktiv. es kann unter bestimmten Bedingungen bestimmte Arten von Reaktionen eingehen:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung verschiedener chlorierter Nebenprodukte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Entfernung von Chloratomen und zur Bildung weniger chlorierter Derivate führt.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin gehört zu einer größeren Gruppe von polychlorierten Dibenzodioxinen (PCDDs). Ähnliche Verbindungen umfassen:

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Bekannt für seine hohe Toxizität und Umweltpersistenz.

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD): Ein weiteres hochgiftiges Dioxin mit ähnlichen Umwelt- und Gesundheitseinwirkungen.

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD): Weniger chloriert, aber immer noch persistent und giftig.

1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin ist einzigartig aufgrund seines hohen Chlorierungsgrades, der zu seiner Stabilität und Persistenz in der Umwelt beiträgt.

Eigenschaften

IUPAC Name |

1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBFBMSLDGNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl8O2 | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025799 | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octachlorodibenzo-p-dioxin appears as colorless crystals or white crystalline solid. (NTP, 1992), Colorless or white solid; [CAMEO] | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility (g/l): acetic acid 0.048; anisole 1.730; chloroform 0.562; ortho-dichlorobenzene 1.832; dioxane 0.384; diphenyl oxide 0.841; pyridine 0.400; xylene 3.575., In water, 4.00X10-7 mg/l @ 20 °C | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.25X10-13 mm Hg @ 25 °C | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals or needles from trichlorobenzene | |

CAS No. |

3268-87-9 | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3268-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCDD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW59P10266 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

626 °F (NTP, 1992), 330-332 °C | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)

![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)